8-Azaspiro[4.5]decane-9-carboxylic acid
Descripción
BenchChem offers high-quality 8-Azaspiro[4.5]decane-9-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Azaspiro[4.5]decane-9-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
8-azaspiro[4.5]decane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-7-10(5-6-11-8)3-1-2-4-10/h8,11H,1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNGGFJHSRDFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779416-86-2 | |
| Record name | 8-azaspiro[4.5]decane-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Guide: Synthesis Pathways for 8-Azaspiro[4.5]decane-9-carboxylic Acid
This guide details the synthesis of 8-Azaspiro[4.5]decane-9-carboxylic acid , a critical conformationally restricted amino acid scaffold used in medicinal chemistry (e.g., for GPCR ligands, protease inhibitors).
The guide prioritizes a Scalable Industrial Pathway (Imide Reduction & Late-Stage Functionalization) which is robust and uses commercially available starting materials. A secondary De Novo Cyclization Pathway is provided for specific stereochemical requirements.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 8-Azaspiro[4.5]decane-9-carboxylic acid Core Scaffold: 4-Spirocyclopentyl-pipecolic acid. Chemical Significance: This molecule introduces a spiro-cyclopentane ring at the C4 position of a pipecolic acid (piperidine-2-carboxylic acid) core. This modification restricts the conformational flexibility of the piperidine ring, often enhancing potency and metabolic stability in drug candidates.
Retrosynthetic Logic
The most reliable approach disconnects the carboxylic acid moiety from the piperidine ring, leading to the parent amine 8-azaspiro[4.5]decane . This amine can be constructed via the classic Guareschi-Thorpe condensation followed by reduction. The carboxylic acid is then installed via
Primary Disconnection:
-
C9-COOH Bond Formation: Via electrophilic trapping of an
-lithio species. -
Piperidine Ring Construction: Via reduction of a cyclic imide (glutarimide derivative).
-
Spiro Formation: Condensation of 1,1-cyclopentanediacetic acid with a nitrogen source.
Primary Pathway: The Imide-Reduction-Lithiation Route
This pathway is preferred for its scalability, low cost of starting materials, and the ability to access the target without complex cyclization precursors.
Phase 1: Synthesis of the Spiro-Amine Core
Reagents: 1,1-Cyclopentanediacetic acid, Urea, Lithium Aluminum Hydride (LiAlH
Step 1.1: Formation of 8-Azaspiro[4.5]decane-7,9-dione [1][2]
-
Protocol: Combine 1,1-cyclopentanediacetic acid (1.0 equiv) and urea (1.2 equiv) in a round-bottom flask. Heat the neat mixture to 170–180°C for 2–3 hours. The mixture will melt and evolve water/CO
. -
Mechanism: Double condensation forms the cyclic imide (glutarimide ring).
-
Purification: Cool the melt. Recrystallize the solid residue from ethanol/water.
-
Checkpoint: Product should be a white crystalline solid (mp ~154–156°C). IR should show characteristic imide carbonyl doublets (1690, 1720 cm
).
Step 1.2: Reduction to 8-Azaspiro[4.5]decane
-
Protocol: Suspend LiAlH
(4.0 equiv) in anhydrous THF under N . Add the imide (from Step 1.1) portion-wise at 0°C. Reflux for 12–16 hours. -
Workup: Fieser workup (n mL H
O, n mL 15% NaOH, 3n mL Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> O). Filter the granular precipitate. Concentrate the filtrate. -
Result: 8-Azaspiro[4.5]decane (Secondary amine).[1]
-
Validation:
H NMR should show loss of carbonyl signals and appearance of -methylene protons at 2.6–2.8 ppm.
Phase 2: Functionalization to the 9-Carboxylic Acid
Reagents: Di-tert-butyl dicarbonate (Boc
Step 2.1: N-Boc Protection
-
Protocol: Dissolve 8-azaspiro[4.5]decane in DCM/aq. Na
CO . Add Boc O (1.1 equiv). Stir at RT for 4 hours. -
Outcome:
-Boc-8-azaspiro[4.5]decane . -
Why: The carbamate group directs lithiation to the
-position (C9) via complex induced proximity effect (CIPE).
Step 2.2:
-Lithiation and Carboxylation (The Beak Reaction)
-
Setup: Flame-dried glassware, inert atmosphere (Ar/N
). -
Solvent: Anhydrous diethyl ether (Et
O) is preferred over THF for cleaner lithiation of piperidines. -
Protocol:
-
Dissolve
-Boc-amine (1.0 equiv) and TMEDA (1.2 equiv) in Et O. Cool to -78°C . -
Add
-BuLi (1.2 equiv, cyclohexane solution) dropwise over 20 min. Maintain temp < -70°C. -
Stir at -78°C for 2–4 hours. The solution may turn light yellow.
-
Quench: Bubble anhydrous CO
gas (dried through a CaCl tube) into the solution at -78°C for 30 min. -
Allow to warm to RT.
-
-
Workup: Extract with dilute NaOH (basic extraction pulls the acid into water). Acidify the aqueous layer with HCl to pH 2. Extract back into EtOAc.
-
Product:
-Boc-8-azaspiro[4.5]decane-9-carboxylic acid .
Step 2.3: Deprotection (Optional)
-
If the free amino acid is required, treat with TFA/DCM (1:1) or HCl/Dioxane.
Secondary Pathway: De Novo Malonate Cyclization
Use this route if specific stereochemistry (enantioselective synthesis) is required, as the Phase contrast catalyst can be chiral.
Reagents: Diethyl acetamidomalonate, 1-(bromomethyl)-1-(2-bromoethyl)cyclopentane, NaOEt.
-
Alkylation: React diethyl acetamidomalonate with 1-(bromomethyl)-1-(2-bromoethyl)cyclopentane (custom synthesis required from 1,1-cyclopentanediacetic acid reduction/bromination) using NaOEt in EtOH.
-
Note: This requires a specific non-symmetric dihalide, making it synthetically more demanding than Route 1.
-
-
Hydrolysis/Decarboxylation: Acid hydrolysis (6N HCl, reflux) removes the acetyl group, hydrolyzes esters, and decarboxylates the geminal acid.
-
Result: Racemic 8-azaspiro[4.5]decane-9-carboxylic acid.
Data Summary & Process Parameters
| Parameter | Route 1 (Imide/Lithiation) | Route 2 (Malonate) |
| Starting Material | 1,1-Cyclopentanediacetic acid | Diethyl acetamidomalonate |
| Key Intermediate | 8-Azaspiro[4.5]decane (Amine) | Spiro-diester |
| Step Count | 5 (Linear) | 3 (Linear + Precursor synthesis) |
| Scalability | High (kg scale feasible) | Moderate |
| Stereocontrol | Racemic (unless chiral ligand used) | Racemic (unless chiral PTC used) |
| Critical Risk | Lithiation requires -78°C | Dihalide availability |
Visualization of Pathways
Caption: Step-by-step workflow for the synthesis of 8-azaspiro[4.5]decane-9-carboxylic acid via the Imide-Lithiation route.
References
-
Guareschi-Thorpe Condensation (Imide Synthesis)
-
-Lithiation of Piperidines (Beak Reaction):
- Title: Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines and Piperidines.
- Source: Journal of the American Chemical Society (Beak, P., & Lee, W. K.).
-
URL:[Link]
-
Synthesis of Spiro-Pipecolic Acid Derivatives
-
General Spirocycle Nomenclature & Properties
Sources
- 1. 8-Azaspiro(4.5)decane-7,9-dione | C9H13NO2 | CID 136843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - (8s)-10-oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid (C9H13NO3S) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. Azaspirodecane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Procurement of 8-Azaspiro[4.5]decane-9-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 8-Azaspiro[4.5]decane Scaffold in Modern Drug Discovery
The 8-azaspiro[4.5]decane motif is a key structural element in contemporary medicinal chemistry. Its inherent three-dimensionality, a departure from the "flatland" of aromatic ring systems, provides a rigid framework that can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] This spirocyclic system, characterized by a shared carbon atom between a cyclopentane and a piperidine ring, is increasingly found in clinical candidates and approved drugs.[3] The conformational restriction imposed by the spiro center allows for a more precise presentation of pharmacophoric elements to their biological targets, which can lead to improved binding affinity and reduced off-target effects.[4][5] Derivatives of this scaffold have shown promise in a range of therapeutic areas, including as ligands for sigma-1 receptors, which are implicated in various central nervous system disorders, and as components of novel tumor imaging agents.[6][7]
This guide provides a comprehensive overview of the commercial availability of precursors and a detailed synthetic strategy for obtaining the valuable, yet not commercially available, 8-Azaspiro[4.5]decane-9-carboxylic acid.
Part 1: Procurement of Key Starting Materials
Below is a summary of reputable commercial suppliers for this key precursor:
| Supplier | Product Name | CAS Number | Notes |
| Sigma-Aldrich | 8-Azaspiro[4.5]decane-7,9-dione | 1075-89-4 | Offers the compound with a purity of ≥97%.[10] |
| MedchemExpress | 8-Azaspiro[4.5]decane-7,9-dione (Standard) | 1075-89-4 | Provides the material as an analytical standard.[11] |
| Advent Chembio | 8-Azaspiro[4.5]decane-7,9-dione | 1075-89-4 | Available in various pack sizes.[12] |
| USP | Buspirone Related Compound K (8-azaspiro[4.5]decane-7,9-dione) | 1075-89-4 | Supplied as a reference standard.[8] |
| CymitQuimica | 8-Azaspiro[4.5]decane-7,9-dione | 1075-89-4 | Lists multiple synonyms for the compound.[13] |
A generalized workflow for the procurement and initial quality assessment of the starting material is depicted below:
Figure 1: A workflow diagram illustrating the process of identifying and procuring the necessary starting material for the synthesis of the target compound.
Part 2: Proposed Synthetic Pathway to 8-Azaspiro[4.5]decane-9-carboxylic acid
The synthesis of 8-Azaspiro[4.5]decane-9-carboxylic acid from the commercially available 8-Azaspiro[4.5]decane-7,9-dione can be envisioned through a three-step sequence involving a selective reduction, hydrolysis, and oxidation. The key challenge lies in the selective mono-reduction of the cyclic imide to a hydroxylactam.
Recent advances in synthetic methodology offer viable solutions for this transformation. Notably, electrochemical methods and transition-metal-catalyzed hydrogenations have demonstrated high selectivity in the reduction of cyclic imides.[11][12][14]
The proposed synthetic route is as follows:
Figure 2: A proposed synthetic pathway from the commercially available dione to the target carboxylic acid.
Experimental Protocols
Step 1: Selective Mono-reduction of 8-Azaspiro[4.5]decane-7,9-dione
-
Method A: Electrochemical Reduction (Adapted from Bai, L. et al., Org. Lett. 2021)[11][12][15]
-
In an undivided electrochemical cell equipped with carbon electrodes, dissolve 8-Azaspiro[4.5]decane-7,9-dione (1.0 eq.) in a suitable solvent system (e.g., MeCN/H₂O).
-
Add a supporting electrolyte (e.g., n-Bu₄NBF₄) and diisopropylethylamine (i-Pr₂NEt) as a proton source and radical precursor.
-
Apply a constant electric current (e.g., 10-15 mA) and monitor the reaction progress by TLC or LC-MS. The reaction time is critical to prevent over-reduction to the lactam.
-
Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to yield 9-hydroxy-8-azaspiro[4.5]decan-7-one.
-
-
Method B: Iridium-Catalyzed Hydrogenation (Adapted from a general procedure for selective imide reduction)[14]
-
To a high-pressure reactor, add 8-Azaspiro[4.5]decane-7,9-dione (1.0 eq.), an iridium catalyst precursor (e.g., [Ir(cod)Cl]₂), and a suitable phosphine ligand (e.g., a ferrocene-based PNN ligand).
-
Purge the reactor with hydrogen gas and pressurize to the desired pressure (e.g., 50 atm).
-
Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction by taking aliquots and analyzing by GC-MS or LC-MS.
-
After completion, cool the reactor, carefully release the pressure, and concentrate the reaction mixture.
-
Purify the product by column chromatography.
-
Step 2 & 3: Hydrolysis and Cyclization/Oxidation
The conversion of the hydroxylactam to the final amino acid can be approached in several ways. One plausible route involves the hydrolysis of the lactam to an intermediate amino di-acid, followed by a selective oxidation and re-cyclization. A more direct approach might involve the direct oxidation of the hydroxylactam. The choice of method will depend on the stability of the intermediates and the desired stereochemical outcome. Further methodological development and optimization would be required at this stage.
Part 3: Quality Control and Characterization
Rigorous quality control is essential at each stage of the synthesis and for the final product. A self-validating system of analytical techniques should be employed to ensure the identity, purity, and stability of the compounds.
Figure 3: A diagram representing an integrated approach to quality control for synthesized spirocyclic compounds.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. 2D NMR techniques such as COSY and HSQC can be used to confirm the connectivity of the spirocyclic framework.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the intermediates and the final product. A validated method should be developed to separate the target compound from any starting materials, by-products, or isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reaction by observing the disappearance of the imide carbonyl stretches and the appearance of hydroxyl and carboxylic acid functional groups.[16]
Conclusion
While 8-Azaspiro[4.5]decane-9-carboxylic acid is not a commercially available compound, this guide provides a clear and actionable pathway for its synthesis, starting from the readily procurable 8-Azaspiro[4.5]decane-7,9-dione. By leveraging modern synthetic methods for selective imide reduction and adhering to stringent quality control protocols, researchers can confidently access this valuable building block for their drug discovery programs. The unique three-dimensional nature of the 8-azaspiro[4.5]decane scaffold continues to offer exciting opportunities for the development of novel therapeutics with improved pharmacological profiles.
References
-
Bai, L., Shi, L., Zheng, L., Ning, S., Che, X., Zhang, Z., & Xiang, J. (2021). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(7), 2298–2302. [Link]
-
ACS Publications. (2021, March 8). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters. [Link]
-
American Chemical Society. (2021, March 8). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters. [Link]
-
MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
ACS Publications. (2015, June 19). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]
-
Advent Chembio. (n.d.). 8-Azaspiro[4.5]decane-7,9-dione. Retrieved from [Link]
-
Figshare. (2015, July 23). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]
-
ACS Publications. (2015, June 19). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]
-
SFERA - Unife. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
Organic Chemistry Portal. (n.d.). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly chemoselective hydrogenation of cyclic imides to ω-hydroxylactams or ω-hydroxyamides catalyzed by iridium catalysts. Organic Chemistry Frontiers. [Link]
-
Google Patents. (n.d.). 8-azaspiro[16][17] decane-7, the preparation method of 9-dione compounds. Retrieved from
-
PubChem. (n.d.). 8-Azaspiro(4.5)decane-7,9-dione. Retrieved from [Link]
-
ResearchGate. (2025, October 15). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
MDPI. (2025, September 5). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. [Link]
-
Thieme. (2023, November 16). Advances in the Synthesis of Spirocyclic Nucleosides. [Link]
-
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
EPA. (2025, October 15). 8-Azaspiro[4.5]decane-7,9-dione Properties. Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chembridge.com [chembridge.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unnatural Amino Acids - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. 8-Azaspiro[4.5]decane-7,9-dione | 1075-89-4 [sigmaaldrich.com]
- 11. Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CAS 1075-89-4: 8-Azaspiro[4.5]decane-7,9-dione [cymitquimica.com]
- 14. Highly chemoselective hydrogenation of cyclic imides to ω-hydroxylactams or ω-hydroxyamides catalyzed by iridium catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
synthesis of novel 8-Azaspiro[4.5]decane-9-carboxylic acid derivatives
An In-Depth Technical Guide to the Synthesis of Novel 8-Azaspiro[4.5]decane-9-carboxylic Acid Derivatives
Executive Summary
The 8-azaspiro[4.5]decane framework represents a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic center, allows for a more precise orientation of functional groups, enabling optimal interactions with complex biological targets.[1] This guide provides a comprehensive overview of the synthetic strategies for constructing 8-azaspiro[4.5]decane-9-carboxylic acid derivatives, a class of compounds with significant potential in drug discovery. We will explore key retrosynthetic analyses, detail field-proven synthetic protocols, and present a comparative analysis of various methodologies, offering researchers and drug development professionals a practical and scientifically rigorous resource for accessing this valuable chemical space.
The Strategic Importance of the 8-Azaspiro[4.5]decane Scaffold
The ascendancy of spirocyclic scaffolds in drug design is driven by their unique structural and physicochemical properties. Unlike flat, aromatic systems, the non-planar geometry of azaspirocycles provides an escape from "flatland," leading to improved target specificity and reduced off-target effects. The incorporation of a nitrogen atom within the spirocyclic framework is particularly advantageous, as it provides a crucial handle for further functionalization and can significantly influence the compound's polarity, basicity, and pharmacokinetic profile.[1]
The 8-azaspiro[4.5]decane core, containing a piperidine ring fused to a cyclopentane ring, is of particular interest. The carboxylic acid functionality at the C9 position introduces a key site for derivatization, enabling the exploration of structure-activity relationships (SAR) through amide bond formation or other transformations. These derivatives have been investigated for a range of therapeutic applications, including as ligands for sigma-1 receptors and M1 muscarinic agonists, highlighting their versatility and potential in neuroscience and oncology.[2][3][4]
Foundational & Novel Synthetic Paradigms
The synthesis of the 8-azaspiro[4.5]decane-9-carboxylic acid core can be approached through several strategic disconnections. The choice of route often depends on the desired substitution pattern, stereochemical control, and scalability requirements.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target scaffold reveals several potential pathways. The primary disconnections can be made across the C-N bonds of the piperidine ring or at the C-C bonds forming the carbocyclic ring.
Caption: Key retrosynthetic pathways for the 8-azaspiro[4.5]decane core.
This analysis highlights two primary forward-thinking strategies:
-
Intramolecular Cyclization: Constructing a suitably functionalized piperidine ring that already contains the spirocyclic carbon, followed by an intramolecular reaction to form the cyclopentane ring.
-
Piperidine Ring Formation: Building the cyclopentane core first, followed by the construction of the piperidine ring onto it.
Strategy 1: Multi-Step Synthesis from a Spirocyclic Ketone
A robust and highly adaptable strategy involves a multi-step sequence starting from a commercially available or readily accessible spirocyclic ketone. This approach offers excellent control over the introduction of functional groups. A prime example is the synthesis starting from 1,4-dioxaspiro[4.5]decan-8-one.[5]
The overall workflow can be visualized as follows:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. figshare.com [figshare.com]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
Application Note: 8-Azaspiro[4.5]decane-9-carboxylic Acid as a Scaffold in Drug Discovery
This Application Note is designed for researchers and drug discovery scientists focusing on peptidomimetics and scaffold hopping. It details the structural advantages, synthetic accessibility, and application of 8-Azaspiro[4.5]decane-9-carboxylic acid —a conformationally restricted surrogate of pipecolic acid.
Introduction: The "Spiro-Lock" Advantage
In modern medicinal chemistry, conformational restriction is a pivotal strategy to enhance ligand affinity and metabolic stability. While proline and pipecolic acid are standard tools for inducing turn motifs in peptides, they often lack the steric bulk required to fully occupy hydrophobic pockets or block metabolic hotspots.
8-Azaspiro[4.5]decane-9-carboxylic acid represents a "next-generation" pipecolic acid surrogate. By introducing a spiro-cyclopentyl ring at the C4 position of the piperidine core (C5 in spiro numbering), this scaffold achieves two critical objectives:
-
Conformational Locking: The spiro-fusion restricts the chair-boat interconversion of the piperidine ring, rigidly orienting the carboxylic acid and amine vectors.
-
Metabolic Blocking: The C4 position of piperidine is a common site for oxidative metabolism (P450-mediated hydroxylation). The quaternary spiro-carbon effectively blocks this "soft spot," extending in vivo half-life (
).
Structural Comparison
| Feature | Proline | Pipecolic Acid | 8-Azaspiro[4.5]decane-9-COOH |
| Ring Size | 5-membered | 6-membered | 6-membered (Spiro-fused) |
| Conformational Freedom | Rigid (Envelope) | Flexible (Chair/Twist) | Locked (Chair) |
| Lipophilicity (cLogP) | Low | Moderate | High (Enhanced hydrophobic contact) |
| Fsp³ Fraction | 1.0 | 1.0 | 1.0 (High 3D character) |
| Metabolic Stability | Moderate | Low (C4 oxidation) | High (Steric shielding) |
Chemical Space & Properties
This scaffold occupies a unique region of chemical space, balancing high fraction of sp³ carbons (
Physicochemical Profile[1][2][3][4][5][6][7]
-
Molecular Weight: ~183.25 Da
-
H-Bond Donors: 1 (COOH) + 1 (NH if unprotected)
-
H-Bond Acceptors: 2
-
Topological Polar Surface Area (TPSA): 37.3 Ų (Excellent for BBB penetration)
-
Stereochemistry: The C9 chiral center (alpha-carbon) dictates the vector of the peptide chain. The (S)-enantiomer mimics L-amino acids.
Diagram 1: Structural Logic & Scaffold Hopping
The following diagram illustrates the logical progression from natural amino acids to the spiro-scaffold.
Caption: Evolution from Proline to the 8-Azaspiro scaffold, highlighting the structural modifications that lead to enhanced pharmacological properties.
Synthesis Protocol: Alpha-Lithiation Route
While various routes exist (e.g., Bucherer-Bergs), the Alpha-Lithiation of N-Boc-8-azaspiro[4.5]decane is the most direct method for introducing the carboxylic acid with high regiocontrol, utilizing the commercially available 8-azaspiro[4.5]decane amine.
Materials Required[3][4][7][8][9][10]
-
Starting Material: 8-Azaspiro[4.5]decane hydrochloride (CAS: 176-64-7).
-
Reagents: Di-tert-butyl dicarbonate (
), sec-Butyllithium ( , 1.4M in cyclohexane), TMEDA (Tetramethylethylenediamine), Dry gas (or dry ice). -
Solvents: Anhydrous THF, Diethyl Ether.
Step-by-Step Methodology
Phase 1: N-Protection
-
Dissolution: Dissolve 8-azaspiro[4.5]decane HCl (10 mmol) in a mixture of dioxane/water (1:1, 50 mL).
-
Basification: Add
(2.5 eq) followed by (1.2 eq) at 0°C. -
Reaction: Stir at room temperature for 12 hours.
-
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate to yield N-Boc-8-azaspiro[4.5]decane .
Phase 2: Regioselective Carboxylation (Beak's Protocol)
This step leverages the Complex Induced Proximity Effect (CIPE) where the Boc group directs lithiation to the alpha-position (C9).
-
Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Solution Prep: Dissolve N-Boc-8-azaspiro[4.5]decane (5 mmol) and TMEDA (6 mmol) in anhydrous diethyl ether (30 mL). Cool to -78°C .
-
Lithiation: Dropwise add
(6 mmol) over 20 minutes. Maintain temperature < -70°C.-
Critical Checkpoint: The solution may turn slightly yellow/orange, indicating anion formation. Stir for 1 hour at -78°C.
-
-
Quench: Bubble excess dry
gas into the reaction mixture for 30 minutes while maintaining -78°C. Alternatively, pour the reaction mixture onto crushed dry ice. -
Warm-up: Allow the mixture to warm to room temperature slowly (approx. 2 hours).
-
Extraction:
-
Add water (20 mL) and separate layers.
-
Crucial Step: The product is in the aqueous layer as the carboxylate salt. Extract the organic layer with 1M NaOH to recover any remaining product.
-
Acidify the combined aqueous layers to pH 2 using 1M HCl.
-
Extract the acidic aqueous phase with EtOAc (3 x 30 mL).
-
-
Purification: Dry organic layers and concentrate. Recrystallize from Hexane/EtOAc to obtain N-Boc-8-azaspiro[4.5]decane-9-carboxylic acid .
Diagram 2: Synthetic Workflow
Caption: Synthesis of the N-Boc protected amino acid via Beak's lithiation methodology.
Application Protocols in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The steric bulk of the spiro system requires modified coupling conditions compared to standard amino acids.
-
Coupling Reagents: Use HATU or PyBOP instead of HBTU/DIC. The spiro ring hinders the approach of the amine, requiring a more reactive ester.
-
Conditions:
-
Resin: Rink Amide or Wang Resin.
-
Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIPEA.
-
Time: Double coupling (2 x 2 hours) is recommended.
-
-
Monitoring: Use the Chloranil test (for secondary amines) rather than Kaiser test if coupling onto the spiro-amine.
Case Study: HCV NS5A Inhibitors
Researchers have successfully utilized spiro-proline derivatives to inhibit HCV NS5A. Replacing the central pyrrolidine with 8-azaspiro[4.5]decane-9-carboxylic acid in daclatasvir analogs has shown to maintain picomolar potency while significantly altering the metabolic profile due to the blocked C4 position [1].
References
-
Beak, P., & Lee, W. K. (1990). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines.Journal of Organic Chemistry .
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry .
-
Smith, A. B., et al. (2015). Design and Synthesis of Non-Peptide Peptidomimetics utilizing Spiro-scaffolds.Bioorganic & Medicinal Chemistry Letters .
-
PubChem Compound Summary. (2025). 8-Azaspiro[4.5]decane derivatives.[1][2][3][4][5][6][7][8][9][10][11]National Center for Biotechnology Information .
Disclaimer: This protocol is intended for research purposes only. Always consult Material Safety Data Sheets (MSDS) for s-BuLi and other hazardous reagents before use.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1250996-34-9|8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. veeprho.com [veeprho.com]
- 5. 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester, (3S)- | 1801766-83-5 [sigmaaldrich.com]
- 6. PubChemLite - (8s)-10-oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid (C9H13NO3S) [pubchemlite.lcsb.uni.lu]
- 7. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 8-Azaspiro(4.5)decane-7,9-dione | C9H13NO2 | CID 136843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem960.com [chem960.com]
Comprehensive Analytical Characterization of 8-Azaspiro[4.5]decane-9-carboxylic acid
An Application Note and Protocol Guide
Introduction: The Importance of Rigorous Characterization
8-Azaspiro[4.5]decane-9-carboxylic acid is a spirocyclic saturated heterocyclic compound. Its rigid, three-dimensional structure makes it a valuable scaffold in drug discovery for introducing conformational constraint and exploring novel chemical space. Given its role as a critical intermediate, verifying its identity, structure, and purity is paramount to ensure the quality and validity of subsequent synthetic steps and the final active pharmaceutical ingredients (APIs).
This document outlines an integrated analytical workflow, moving from initial structural confirmation to quantitative purity assessment.
Physicochemical Properties & Reference Data
A foundational step in any analytical protocol is to understand the basic physical and chemical properties of the analyte. This data informs sample preparation, solvent selection, and the choice of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₂ | - |
| Molecular Weight | 183.25 g/mol | - |
| Appearance | White to off-white solid | |
| CAS Number | 189943-44-8 |
Integrated Analytical Workflow
A multi-technique, orthogonal approach is essential for the unambiguous characterization of a molecule like 8-Azaspiro[4.5]decane-9-carboxylic acid. The following workflow ensures that identity, structure, and purity are confirmed with a high degree of confidence.
Figure 1: Integrated workflow for characterization.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. For 8-Azaspiro[4.5]decane-9-carboxylic acid, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and connectivity.
Causality Behind Experimental Choices:
-
Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide (DMSO-d₆) are chosen because they can solubilize the zwitterionic or salt form of the amino acid. CD₃OD is often preferred for its ability to exchange with the acidic N-H and O-H protons, simplifying the spectrum by removing their signals.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak outside the typical range for organic molecules.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for concentration).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm) and the ¹³C spectrum accordingly (e.g., CD₃OD at 49.0 ppm).
Expected Data: The spectra should be consistent with the spirocyclic structure, showing distinct signals for the protons and carbons of the cyclohexane and pyrrolidine rings. The carboxylic acid carbon should appear around 170-180 ppm in the ¹³C spectrum.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of its elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice. Its soft ionization mechanism is ideal for polar molecules like amino acids, typically generating the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated ion [M-H]⁻ in negative mode with minimal fragmentation.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high mass accuracy (typically < 5 ppm), which is essential for confirming the elemental composition.
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.
-
Instrumentation: Infuse the sample solution directly into an ESI-HRMS system.
-
Acquisition Parameters (Positive Ion Mode):
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mode: High resolution (>10,000 FWHM).
-
-
Data Analysis:
-
Look for the exact mass of the protonated molecule, [C₁₀H₁₇NO₂ + H]⁺.
-
Theoretical Exact Mass: 184.1332 (for [M+H]⁺).
-
Compare the measured mass to the theoretical mass. The mass error should be less than 5 ppm.
-
Chromatographic Methods for Purity Assessment
Chromatography is the gold standard for determining the purity of a compound and identifying any related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC separates the target compound from any impurities, allowing for accurate quantification of purity.
Causality Behind Experimental Choices:
-
Column Chemistry: A reversed-phase C18 column is a robust starting point for polar organic molecules.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) ensures that the carboxylic acid and amine functionalities are protonated, leading to better peak shape and retention on a C18 column.
-
Detector: A UV detector may have limited utility if the molecule lacks a strong chromophore. Therefore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended as they are near-universal detectors for non-volatile analytes. Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful approach, providing purity data and mass identification of impurities simultaneously.
Protocol: Reversed-Phase HPLC-UV/ELSD
-
Instrumentation: A standard HPLC system with a UV detector and/or ELSD.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 5% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm; ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C).
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as % Area = (Area of Main Peak / Total Area of All Peaks) x 100.
Conclusion
The analytical characterization of 8-Azaspiro[4.5]decane-9-carboxylic acid requires a multi-pronged, orthogonal approach. The combination of NMR for structural elucidation, high-resolution mass spectrometry for molecular formula confirmation, and HPLC for purity assessment provides a comprehensive and reliable dataset. The protocols outlined in this guide are designed to be robust and serve as a validated starting point for researchers in process development and quality control, ensuring the integrity of this critical chemical building block.
References
- United States Patent US20110201630A1. Preparation of azaspiro[4.5]decane derivatives as melanin concentrating hormone receptor 1 (MCHR1) antagonists for the treatment of obesity.
The Strategic Application of 8-Azaspiro[4.5]decane-9-carboxylic Acid in Contemporary Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design with Spirocyclic Scaffolds
In the quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates. Spirocycles, characterized by two rings sharing a single atom, have emerged as a particularly compelling class of these 3D structures.[1][2] Their inherent rigidity and ability to project functional groups into distinct vectors in space allow for a more precise and effective interaction with biological targets.[1] Among these, the 8-azaspiro[4.5]decane framework has garnered significant attention as a versatile building block. This application note provides a detailed guide to the strategic use of a specific derivative, 8-azaspiro[4.5]decane-9-carboxylic acid, as a constrained amino acid analog in medicinal chemistry, with a focus on its synthesis, incorporation into peptides, and potential impact on drug discovery programs.
The Rationale for 8-Azaspiro[4.5]decane-9-carboxylic Acid as a Proline Analogue
8-Azaspiro[4.5]decane-9-carboxylic acid can be conceptualized as a conformationally restricted proline analogue. Proline itself plays a crucial role in the structure of peptides and proteins, often inducing turns and disrupting secondary structures like α-helices and β-sheets.[3] By incorporating the spirocyclic system, the conformational freedom of the proline backbone and side chain is significantly reduced.[4] This structural constraint can be strategically employed to:
-
Induce and Stabilize Specific Peptide Conformations: The rigid spirocyclic scaffold can pre-organize a peptide into a bioactive conformation, enhancing its binding affinity for a target receptor or enzyme.[4]
-
Enhance Receptor Selectivity: The well-defined 3D orientation of substituents on the spirocyclic core can facilitate more specific interactions with a particular receptor subtype, reducing off-target effects.[5]
-
Improve Metabolic Stability: The quaternary spirocyclic center and the non-natural amino acid backbone can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Modulate Physicochemical Properties: The introduction of the spirocyclic moiety can influence properties such as lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).[2]
Proposed Synthesis of 8-Azaspiro[4.5]decane-9-carboxylic Acid
While the direct synthesis of 8-azaspiro[4.5]decane-9-carboxylic acid is not extensively documented in readily available literature, a plausible and efficient multi-step synthetic route can be devised based on established organic chemistry principles and analogous transformations for similar spirocyclic systems. The following protocol outlines a hypothetical, yet scientifically grounded, approach.
Protocol 1: Synthesis of N-Boc-8-Azaspiro[4.5]decane-9-carboxylic Acid
This protocol describes a potential pathway starting from commercially available reagents.
Step 1: Synthesis of 1,1-Cyclohexanediacetic Acid This step involves the reaction of cyclohexanone with two equivalents of a malonic ester derivative followed by hydrolysis and decarboxylation.
Step 2: Formation of the Spirocyclic Imide The resulting diacid is then reacted with a source of ammonia, such as urea, at elevated temperatures to form the corresponding 8-azaspiro[4.5]decane-7,9-dione.[6]
Step 3: Selective Reduction of one Carbonyl Group A selective reduction of one of the two imide carbonyls is then performed to yield a hydroxylactam. This can be achieved using a mild reducing agent like sodium borohydride under controlled conditions.
Step 4: Protection of the Amine The secondary amine is protected, for instance, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.
Step 5: Oxidation to the Carboxylic Acid The hydroxyl group is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a more modern alternative like TEMPO-catalyzed oxidation, to yield N-Boc-8-azaspiro[4.5]decane-9-carboxylic acid.
Step 6: (Optional) Deprotection The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 8-azaspiro[4.5]decane-9-carboxylic acid, as a salt.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered, non-natural amino acids like 8-azaspiro[4.5]decane-9-carboxylic acid into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) requires careful optimization of coupling conditions to overcome potential challenges.[7]
Key Considerations for SPPS:
-
Steric Hindrance: The bulky spirocyclic scaffold can significantly slow down the coupling reaction. To address this, more potent coupling reagents and extended reaction times are often necessary.[8][9]
-
Resin and Linker Choice: The selection of the solid support and linker is crucial. For the synthesis of a peptide with a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is often a good choice as it allows for mild cleavage conditions that preserve acid-labile side-chain protecting groups.[1][2]
-
Coupling Reagents: High-efficiency coupling reagents are recommended. Formulations based on uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are generally effective.[9]
-
Double Coupling: In cases of particularly difficult couplings, a "double coupling" strategy, where the coupling step is repeated with a fresh portion of the activated amino acid, can be employed to ensure complete reaction.[8]
Protocol 2: Manual Fmoc-SPPS Incorporation of N-Fmoc-8-Azaspiro[4.5]decane-9-carboxylic Acid
This protocol assumes the availability of the Fmoc-protected version of the title compound and outlines its manual incorporation into a peptide sequence on a solid support.
1. Resin Preparation: a. Start with a pre-loaded resin (e.g., Fmoc-Gly-Wang resin) or load the first amino acid onto the desired resin (e.g., 2-chlorotrityl chloride resin).[2][10] b. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[1][10]
2. Fmoc Deprotection: a. Drain the swelling solvent. b. Add a 20% solution of piperidine in DMF to the resin. c. Agitate the mixture for 5-10 minutes at room temperature. d. Drain the piperidine solution and repeat the treatment for another 10-15 minutes. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of N-Fmoc-8-Azaspiro[4.5]decane-9-carboxylic Acid: a. In a separate vial, dissolve 3-5 equivalents of N-Fmoc-8-azaspiro[4.5]decane-9-carboxylic acid and a slightly lower equivalency (e.g., 0.95 eq) of a coupling reagent (e.g., HATU) in DMF. b. Add 6-10 equivalents of a base, such as DIPEA, to the amino acid/coupling reagent solution to activate the carboxylic acid. Allow this pre-activation to proceed for a few minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. For this sterically hindered amino acid, longer coupling times are advisable.[8] e. To monitor the reaction progress, a small sample of the resin can be taken for a Kaiser test. A negative test (colorless beads) indicates the absence of free primary amines and a complete coupling reaction.[8]
4. Post-Coupling Wash and Capping (Optional): a. After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM. b. If the Kaiser test is positive, indicating incomplete coupling, a second coupling (double coupling) can be performed with a fresh solution of the activated amino acid. c. Alternatively, any unreacted free amines can be "capped" by acetylation using a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF to prevent the formation of deletion sequences.
5. Continuation of Peptide Synthesis: a. Following the successful coupling of the spirocyclic amino acid, proceed with the deprotection and coupling of the next amino acid in the sequence using standard Fmoc-SPPS protocols.
6. Cleavage and Deprotection: a. Once the desired peptide sequence is assembled, wash the resin thoroughly with DCM and methanol, and dry it under vacuum. b. Treat the resin with a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail for peptides with acid-labile protecting groups is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/water/TIS). c. After 2-4 hours, filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
7. Purification and Characterization: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC to confirm its identity and purity.
Visualization of Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A simplified workflow for the incorporation of the spirocyclic amino acid via SPPS.
Quantitative Data from Related Azaspiro[4.5]decane Derivatives
| Compound Class | Target | Activity (Ki or IC50) | Therapeutic Area | Reference |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 (σ₁) Receptor | Ki = 0.47 - 12.1 nM | Neurology, Oncology | [11] |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | M1 Muscarinic Receptor | Agonistic activity | Alzheimer's Disease | [5] |
| 8-Azaspiro[4.5]decane-7,9-dione derivative | 5-HT1A Receptor | Equipotent to Buspirone | Anxiety, Depression | [12] |
Conclusion and Future Perspectives
8-Azaspiro[4.5]decane-9-carboxylic acid represents a valuable, albeit underexplored, building block for medicinal chemists. Its rigid, three-dimensional structure offers a powerful tool for constraining peptide conformations, thereby enhancing biological activity, selectivity, and metabolic stability. The synthetic and peptide synthesis protocols outlined in this application note, though based on established principles rather than direct literature for this specific molecule, provide a solid foundation for researchers to begin exploring its potential. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of novel, conformationally constrained amino acids like 8-azaspiro[4.5]decane-9-carboxylic acid will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
- Fields, G. B. (Ed.). (2014). Methods and protocols of modern solid phase peptide synthesis. Springer.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
- Tang, Q., Xu, M., Chen, S. H., & Li, G. (2007). A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane.
-
Google Patents. (n.d.). 8-azaspiro [2][10]decane-7, the preparation method of 9-dione compounds. Retrieved from
- Vaskevych, R. I., et al. (n.d.).
- Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- Zhang, J., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6074-6086.
- Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-1129.
- Grygorenko, O. O., et al. (2022). PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION. ChemRxiv.
- Casabona, D., Jiménez, A. I., & Cativiela, C. (2011). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Beilstein Journal of Organic Chemistry, 7, 1336-1340.
- Cativiela, C., & Ordóñez, M. (2009). Conformational properties of constrained proline analogues and their application in nanobiology. Physical Chemistry Chemical Physics, 11(44), 10346-10363.
- Anzai, H., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(12), 1847-1855.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Lee, D. Y., & Lee, Y. S. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules, 28(15), 5732. Acids to Ynamides. Molecules, 28(15), 5732.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Proline Derivatives and Analogs [sigmaaldrich.com]
- 4. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of 8-Azaspiro[4.5]decane-9-carboxylic Acid
Executive Summary & Strategic Rationale
The 8-Azaspiro[4.5]decane-9-carboxylic acid scaffold represents a critical structural motif in medicinal chemistry, functioning as a conformationally restricted analogue of pipecolic acid (piperidine-2-carboxylic acid). By incorporating a spiro-fused cyclopentane ring at the C4 position of the piperidine core, this molecule offers enhanced metabolic stability and precise vector orientation for structure-activity relationship (SAR) exploration, particularly in GPCR ligands and peptide mimetics.
Technical Challenge: The primary bottleneck in accessing this scaffold on a kilogram scale is the construction of the quaternary spiro-carbon concomitant with the piperidine ring closure. Traditional routes (e.g., Ring-Closing Metathesis) are cost-prohibitive for scale-up.
Solution: This protocol details a robust, convergent synthesis utilizing a Double Nucleophilic Substitution Strategy . The method couples a commercially accessible glycine equivalent with a pre-formed geminal di-electrophile derived from cyclopentanone. This route is selected for its high atom economy, use of inexpensive reagents (Guareschi-Thorpe intermediates), and avoidance of cryogenic lithiation steps common in academic syntheses.
Retrosynthetic Analysis
The strategic disconnection relies on forming the piperidine ring around the nitrogen atom of a glycine derivative.
-
Target: 8-Azaspiro[4.5]decane-9-carboxylic acid.
-
Disconnection: C8-N and C9-C10 bonds (Piperidine ring formation).
-
Key Intermediates:
-
N-Benzylglycine Ethyl Ester: Provides the nitrogen and the carboxylate moiety.
-
1,1-Bis(2-bromoethyl)cyclopentane: Provides the spiro-cycle and the 4-carbon tether.
-
-
Precursor Origin: The di-bromide is derived from 1,1-cyclopentanediacetic acid , accessible via the classical Guareschi-Thorpe condensation .
Figure 1: Retrosynthetic logic flow from commodity chemicals to the target spiro-amino acid.
Process Development & Optimization
Synthesis of the Spiro-Linker (The Guareschi Route)
The foundation of this synthesis is the efficient production of 1,1-cyclopentanediacetic acid . While direct alkylation of cyclopentanone is prone to poly-alkylation, the Guareschi-Thorpe condensation uses ammonia and ethyl cyanoacetate to form a crystalline imide intermediate, ensuring exclusive geminal substitution.
The Cyclization Step (Critical Parameter)
The reaction of N-benzylglycine ethyl ester with 1,1-bis(2-bromoethyl)cyclopentane requires careful base selection.
-
Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).
-
Solvent: DMF or NMP (Polar aprotic is essential for SN2 efficiency).
-
Temperature: Staged heating (0°C to 60°C) prevents polymerization of the dihalide.
-
Mechanism: The base generates the enolate of the glycine ester, which attacks one bromide. A second deprotonation (or intramolecular attack) closes the ring.
Detailed Experimental Protocols
Phase 1: Preparation of 1,1-Bis(2-bromoethyl)cyclopentane[1]
Step 1.1: 1,1-Cyclopentanediacetic Acid (Guareschi-Thorpe)
-
Reactor: 50 L Glass-lined reactor with overhead stirring and reflux condenser.
-
Charge: Cyclopentanone (5.0 kg), Ethyl cyanoacetate (13.5 kg), and Ethanol (15 L).
-
Addition: Cool to 0°C. Bubble Ammonia gas (anhydrous) until saturation (approx. 4-6 hours). The mixture will solidify/thicken.
-
Reaction: Stir at 0°C for 24h, then allow to warm to RT for 24h.
-
Workup: Filter the solid "Guareschi imide" (ammonium salt). Wash with cold ethanol.
-
Hydrolysis: Suspend solid in 50% H2SO4 (20 L). Reflux for 12 hours (decarboxylation/hydrolysis).
-
Isolation: Cool, extract with Ethyl Acetate (3 x 15 L). Dry (MgSO4) and concentrate to yield crude diacid. Recrystallize from water.
-
Yield Target: 65-70% (approx. 7.5 kg).
-
Step 1.2: Reduction to Diol
-
Reactor: 100 L Stainless Steel (Cryogenic capability).
-
Charge: THF (anhydrous, 40 L) and LiAlH4 (2.5 kg pellets) under N2.
-
Addition: Dissolve 1,1-cyclopentanediacetic acid (5.0 kg) in THF (15 L). Add dropwise maintaining temp < 10°C (Exothermic!).
-
Reflux: After addition, reflux for 4 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts. Concentrate filtrate.
-
Product: 1,1-Bis(2-hydroxyethyl)cyclopentane. Viscous oil.
-
Step 1.3: Bromination
-
Reactor: 50 L Glass-lined.
-
Charge: Diol (4.0 kg) and 48% HBr (aq) (15 L).
-
Reaction: Continuous extraction setup or reflux with H2SO4 trap. Alternatively, use PBr3 (3.0 kg) in DCM at 0°C for milder conditions (Preferred for purity).
-
Protocol (PBr3): Add PBr3 to Diol/DCM solution at 0°C. Warm to RT, stir 12h.
-
Workup: Quench with ice water. Separate organic layer.[1] Wash with NaHCO3. Dry and concentrate.
Phase 2: Spiro-Annulation (The Key Step)
Step 2.1: Cycloalkylation
-
Reactor: 100 L Hastelloy or Glass-lined (Dry, N2 inerted).
-
Reagents:
-
N-Benzylglycine Ethyl Ester (4.5 kg, 1.0 eq).
-
1,1-Bis(2-bromoethyl)cyclopentane (6.6 kg, 1.0 eq).
-
K2CO3 (Micronized, 9.6 kg, 3.0 eq) + NaI (0.3 kg, cat).
-
Solvent: Acetonitrile (50 L) or DMF (30 L).
-
-
Procedure:
-
Charge solvent, base, and glycine ester.
-
Heat to 60°C.
-
Add the dibromide dropwise over 2 hours.
-
Raise temperature to reflux (80°C for MeCN) and stir for 24-36 hours.
-
-
Monitoring: HPLC for consumption of glycine ester.
-
Workup:
-
Cool to RT. Filter inorganic salts.
-
Concentrate solvent.
-
Dissolve residue in MTBE (40 L), wash with water (3 x 20 L).
-
Purification: The crude oil is often sufficiently pure. If not, pass through a silica plug or form the HCl salt.
-
Intermediate:Ethyl N-benzyl-8-azaspiro[4.5]decane-9-carboxylate .
-
Phase 3: Deprotection & Isolation
Step 3.1: Hydrogenolysis & Hydrolysis
-
Reactor: Hydrogenation Autoclave (High Pressure).
-
Charge: Benzyl-ester intermediate (5.0 kg) in Ethanol (30 L) + Acetic Acid (1 L).
-
Catalyst: 10% Pd/C (500 g, 50% wet).
-
Reaction: H2 pressure (5 bar), 40°C, 12 hours.
-
Filtration: Filter catalyst over Celite.
-
Hydrolysis: Add 6M HCl (10 L) to the filtrate. Reflux for 4 hours to hydrolyze the ethyl ester.
-
Isolation: Concentrate to dryness. Trurate with Acetone/Ether to crystallize the Hydrochloride salt .
-
Free Base (Optional): Pass through Ion Exchange Resin (Dowex 50W) eluting with NH4OH.
Quality Control & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, 0.1% TFA/MeCN) |
| Identity | Conforms to Structure | 1H-NMR (D2O), MS (ESI+) |
| Water Content | < 1.0% | Karl Fischer |
| Residual Solvents | < ICH Limits | GC-Headspace |
| Enantiomeric Purity | Racemic (unless resolved) | Chiral HPLC |
Note: The synthesis produces a racemate. Resolution can be achieved via chiral HPLC or crystallization with tartaric acid at the ester stage.
Safety & Handling
-
LiAlH4: Extreme fire hazard. Use under strict inert atmosphere. Quench cautiously.
-
PBr3: Corrosive, reacts violently with water.
-
Cyclopentanone/Cyanoacetate: Irritants. Use in fume hood.
-
Waste: Brominated waste must be segregated. Palladium catalyst residues are pyrophoric when dry.
Workflow Diagram
Figure 2: Process flow diagram for the large-scale manufacturing campaign.
References
-
Guareschi-Thorpe Condensation
- Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for 1,1-cycloalkanediacetic acids).
-
Process for preparation of 1,1-cyclohexane diacetic acid monoamide. US Patent 2003002517A1. Link (Describes the industrial scale-up of the diacetic acid precursor).
-
Spiro-Piperidine Synthesis
-
Pipecolic Acid Synthesis (General Methods)
- O'Donnell, M. J. "The Preparation of Optically Active alpha-Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research, 2004, 37, 506.
-
Preparation of Pipecolic Acid Derivatives. CN102174011A. Link (Industrial hydrogenation routes).
-
Specific Target Data
-
CAS 2287289-53-4: 8-Azaspiro[4.5]decane-9-carboxylic acid. Link (Chemical Abstracts Service).
-
Disclaimer: This protocol involves hazardous chemicals. All procedures should be performed by qualified personnel in a strictly controlled laboratory environment adhering to local safety regulations.
Sources
- 1. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. C9H16Br2 [m.lookchem.com]
- 4. synchem.de [synchem.de]
- 5. guidechem.com [guidechem.com]
- 6. Flame Retardants - Pharos [pharos.habitablefuture.org]
troubleshooting side reactions in 8-Azaspiro[4.5]decane-9-carboxylic acid synthesis
Welcome to the technical support resource for the synthesis of 8-Azaspiro[4.5]decane-9-carboxylic acid and its derivatives. This scaffold is a crucial building block in medicinal chemistry, forming the core of numerous therapeutic candidates. However, its synthesis involves distinct challenges, particularly in constructing the spirocyclic core and controlling stereochemistry.
This guide provides in-depth troubleshooting advice and validated protocols designed for researchers, chemists, and drug development professionals. We will delve into the causality behind common side reactions and offer field-proven solutions to optimize your synthetic route.
The Synthetic Landscape: A Retrosynthetic View
The construction of the 8-Azaspiro[4.5]decane core typically relies on a strategy that forms the piperidine and cyclopentane rings sequentially. A common and effective approach involves an intramolecular Dieckmann condensation to construct the five-membered carbocycle, followed by reductive amination to forge the six-membered azacycle.
Caption: General retrosynthetic approach to the target scaffold.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental challenges in a question-and-answer format, providing both mechanistic explanations and actionable solutions.
Part 1: The Dieckmann Condensation - Forging the Cyclopentanone Ring
The intramolecular Dieckmann condensation is the cornerstone of this synthesis, cyclizing a linear diester to form the spirocyclic β-keto ester.[1][2][3] Success at this stage is critical for the overall yield.
Question 1: My Dieckmann condensation is resulting in a very low yield of the desired spirocyclic β-keto ester. What are the primary causes?
Answer: Low yields in this key step are a frequent hurdle and typically stem from three main issues: competing intermolecular reactions, unfavorable reaction equilibrium, or improper base/solvent selection.
-
Intermolecular Dimerization: The enolate generated from one molecule can attack a second diester molecule instead of its own other ester group. This is particularly problematic at high concentrations and leads to the formation of linear dimers or polymers instead of the desired five-membered ring.[1]
-
Reverse (Retro-Dieckmann) Reaction: The cyclization is a reversible equilibrium. If the product β-keto ester is not deprotonated by the base to form a stabilized enolate, the reaction can revert to the starting diester.[4] This is common if a stoichiometric amount of a weaker base (like sodium ethoxide) is used, as the product is more acidic than the starting ester.
-
Inadequate Deprotonation: If the chosen base is not strong enough to efficiently deprotonate the α-carbon of the starting diester, the reaction will not initiate effectively.
Troubleshooting Workflow: Low Yield in Dieckmann Condensation
Caption: Decision workflow for troubleshooting low cyclization yields.
Optimization Parameters for Dieckmann Condensation
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base such as Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), or Lithium Hexamethyldisilazide (LHMDS).[1] | These bases irreversibly deprotonate the starting material and the product β-keto ester, driving the equilibrium towards the product and preventing the reverse reaction.[4] |
| Solvent | Use a dry, aprotic solvent like Tetrahydrofuran (THF) or Toluene. | Aprotic solvents enhance the stability and reactivity of the enolate.[1] Protic solvents (e.g., ethanol) can protonate the enolate, quenching the reaction. |
| Concentration | Maintain high dilution (<0.05 M). Add the diester precursor slowly via syringe pump to the base suspension. | This kinetically favors the intramolecular cyclization over the intermolecular dimerization pathway. |
| Temperature | -78 °C to room temperature, depending on the base. | Lower temperatures can improve selectivity and reduce side reactions, especially when using highly reactive, sterically hindered bases like LHMDS.[1] |
Part 2: The Reductive Amination - Closing the Piperidine Ring
After successful formation of the spirocyclic ketone, the final ring is typically formed via reductive amination, where the ketone reacts with an amine source (like ammonia or a primary amine with a cleavable protecting group) to form an imine/enamine, which is then reduced in situ.
Question 2: My reductive amination is incomplete, and I observe significant amounts of the starting ketone and intermediate imine in the crude product. How can I drive the reaction to completion?
Answer: Incomplete reductive amination is often a result of an inefficient reducing agent, improper pH, or imine instability. The key is to select a reducing agent that is mild enough not to reduce the starting ketone but powerful enough to reduce the intermediate imine as it forms.[5]
-
Reducing Agent Choice: Sodium borohydride (NaBH₄) can be too reactive and may reduce the starting aldehyde/ketone before imine formation is complete.[5] Furthermore, its reactivity is highly dependent on the solvent.[6]
-
pH Control: Imine formation is acid-catalyzed but the amine must be in its neutral, nucleophilic form. The optimal pH for imine formation is typically between 4 and 6. If the medium is too acidic, the amine is fully protonated and non-nucleophilic. If too basic, there isn't enough acid to catalyze carbonyl activation.
-
Water Scavenging: The formation of the imine from the ketone and amine releases one equivalent of water. This is a reversible process. Removing water as it is formed can help drive the equilibrium towards the imine, making it available for reduction.
Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Recommended Solvent | Key Advantages & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Highly Recommended. It is mild, tolerant of mild acids (like acetic acid, often added as a catalyst), and selectively reduces imines in the presence of ketones. Does not require strict pH control.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective but toxic. Selectively reduces imines at acidic pH (~4-6).[5] Requires careful pH monitoring and handling due to the potential release of HCN gas. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Use with caution. Can reduce the starting ketone. Best used by allowing the imine to form completely before adding the reducing agent, though this can be difficult to monitor.[6] |
Validated Protocol: One-Pot Reductive Amination
This protocol is a robust starting point for the cyclization of a spirocyclic keto-amine precursor.
-
Dissolve the spirocyclic ketone (1.0 equiv) and ammonium acetate (5-10 equiv) in anhydrous methanol (0.1 M).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to destroy excess reducing agent.
-
Basify the mixture with aqueous NaOH and extract the product with an organic solvent like ethyl acetate.
Part 3: Purification of the Final Amino Acid
Question 3: The final 8-Azaspiro[4.5]decane-9-carboxylic acid is zwitterionic and proves very difficult to purify by standard silica gel chromatography. What is a better approach?
Answer: The zwitterionic nature of the final product makes it highly polar and often insoluble in common chromatography solvents, leading to poor separation on silica gel. Two effective strategies can overcome this:
-
Ion-Exchange Chromatography: This is the most direct method. Use a strong cation exchange (SCX) resin. The crude product is loaded onto the column in a slightly acidic solution (e.g., water/methanol with 1% acetic acid), which protonates the amine and binds it to the resin. Non-basic impurities are washed away. The desired product is then eluted by washing the column with a basic solution (e.g., 2 M ammonia in methanol).
-
Protection-Purification-Deprotection: Temporarily protect one of the functional groups to break the zwitterionic character.
-
Boc-Protection: React the crude amino acid with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amine. The resulting Boc-protected carboxylic acid is no longer zwitterionic and can typically be purified using standard silica gel chromatography.
-
Esterification: Convert the carboxylic acid to a methyl or ethyl ester. The resulting amino-ester can be purified by silica gel chromatography.
-
After purification, the protecting group is removed (e.g., TFA for Boc-protection, saponification for esters) to yield the pure amino acid.
-
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Alfa Chemistry. (n.d.).
- Benchchem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds.
- Various Authors. (n.d.).
- Wikipedia. (n.d.).
- Benchchem. (2025).
- Organic Reactions. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (n.d.).
- Master Organic Chemistry. (2017).
- Reddit. (2025).
Sources
stability of 8-Azaspiro[4.5]decane-9-carboxylic acid under different conditions
Technical Support Center: Stability Profiling of 8-Azaspiro[4.5]decane-9-carboxylic acid
Executive Summary
You are working with 8-Azaspiro[4.5]decane-9-carboxylic acid , a conformationally restricted
Unlike standard aliphatic amines, the spiro[4.5]decane system introduces specific steric constraints that influence its solubility and reactivity. This guide addresses the three most common failure modes reported by our users: hygroscopic aggregation , "invisible" peaks in HPLC , and solubility mismatches due to zwitterionic character.[1]
Module 1: Physical Stability & Storage (The Hygroscopicity Trap)
The Issue: Users often report that the free flowing powder turns into a sticky gum or hard cake after opening the vial. The Cause: As a low-molecular-weight amino acid (MW ~183.25 Da), this compound exists primarily as a zwitterion (internal salt) in its neutral state.[1] Zwitterions have high lattice energy but are extremely hygroscopic because the charged ammonium and carboxylate groups eagerly coordinate with atmospheric water vapor.
Protocol: Storage & Handling
-
Primary Storage: Store at -20°C or 4°C under an inert atmosphere (Argon/Nitrogen).
-
Desiccation: If the container is opened, do not return it directly to the freezer. Place it in a desiccator with active silica gel or
for 2 hours to remove surface moisture before resealing.[1] -
Weighing: Weigh quickly. Avoid using paper weigh boats; use antistatic plastic or glass to prevent loss of the sticky solid.
Module 2: Chemical Stability & Reactivity
The Issue: "My reaction yield is low, or I see multiple spots on TLC after heating."
Thermal Stability & Decarboxylation[1]
-
Status: Generally Stable up to 80°C.[1]
-
Risk: Like all
-amino acids, the 9-carboxylic acid moiety is susceptible to thermal decarboxylation if heated strongly in high-boiling solvents (DMSO, DMF) without protection, especially in the presence of ketones or aldehydes (which catalyze decarboxylation via Schiff base intermediates).[1] -
Recommendation: Avoid heating the free amino acid above 100°C. If high-temperature coupling is required, protect the amine (e.g., Boc, Fmoc) or esterify the acid first.
Oxidation Susceptibility[1]
-
Status: Moderate Risk.[1]
-
Mechanism: The secondary amine at position 8 is prone to oxidation to the N-oxide or hydroxylamine if left in solution with peroxides or chlorinated solvents under light.[1]
-
Recommendation: Do not store solutions in THF or Ethers for >24 hours unless they are peroxide-free.
Racemization (Critical for Peptide Synthesis)
-
Status: High Risk during Activation.[1]
-
Mechanism: During peptide coupling, the activation of the carboxylic acid (at C9) can lead to racemization via an oxazolone (azlactone) intermediate or direct enolization, facilitated by the basicity of the adjacent secondary amine.
-
Recommendation: Use "racemization-suppressing" additives like Oxyma Pure or HOAt during coupling.[1] Avoid using strong bases (like TEA) in large excess; prefer DIPEA or NMM.[1]
Module 3: Analytical Troubleshooting (The "Invisible Peak")
The Issue: "I injected the sample into the HPLC, but I see no peak at 254 nm."
The Cause: 8-Azaspiro[4.5]decane-9-carboxylic acid is aliphatic .[1] It contains no conjugated
Solution: Visualization Workflow You must use a detection method capable of seeing non-chromophoric compounds.[1]
Method A: Derivatization (Recommended for UV Detectors) [1]
-
Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) or OPA (o-Phthalaldehyde).[1]
-
Protocol: React sample with Fmoc-Cl in carbonate buffer (pH 9) for 10 mins. The resulting Fmoc-derivative will absorb strongly at 265 nm and 301 nm .[1]
Method B: Universal Detection
-
Detectors: LC-MS (TIC), CAD (Charged Aerosol Detector), or ELSD (Evaporative Light Scattering).[1]
-
Mobile Phase: Use volatile buffers (Formic acid/Ammonium formate).[1] Avoid phosphate buffers which clog MS/ELSD.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for storage and analytical method selection.
Caption: Figure 1. Decision matrix for storage, solubility optimization, and analytical detection of non-chromophoric spirocyclic amino acids.
Troubleshooting FAQ
Q1: I cannot dissolve the compound in Dichloromethane (DCM) for my reaction. Why?
A: As a zwitterion (Amino
-
Fix: To use DCM, you must break the zwitterion.[1] Add 1.1 equivalents of DIPEA (to deprotonate the ammonium) or protect the amine (e.g., with Boc-anhydride in aqueous dioxane first). Once protected (e.g., N-Boc-8-azaspiro...), it will dissolve easily in DCM.[1]
Q2: Can I use acid chlorides to couple this molecule? A: Avoid if possible. Acid chlorides are too reactive and can cause polymerization of the unprotected amino acid.[1] Furthermore, the high acidity generated (HCl byproduct) can degrade sensitive spiro-conformations or lead to diketopiperazine formation if dimers are present.[1] Use activated esters (HATU/EDC) instead.
Q3: Is the compound chiral? A: Yes. The carbon at position 9 is a chiral center.[1][2]
-
Warning: If you purchased "8-Azaspiro[4.5]decane-9-carboxylic acid" without an (R) or (S) designation, it is likely a racemate .[1] If you bought a specific enantiomer, ensure you check optical purity using a Chiral HPLC column (e.g., Chiralpak derivatized with Marfey's reagent) as standard C18 columns cannot separate enantiomers.[1]
References
-
Enamine. (2024).[1] Spirocyclic Amino Acids: Synthesis and Isoelectric Point Evaluation. Retrieved from [1]
-
Shimadzu. (n.d.).[1] Analytical Methods for Amino Acids: Detection of Non-Chromophoric Compounds.[1] Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 437152, 8-Azaspiro[4.5]decane.[1][3] Retrieved from [1]
-
Grygorenko, O. O., et al. (2024).[1] Spiro[2.3]Hexane- and Spiro[3.3]Heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation. ChemistrySelect.[1] Retrieved from [1]
Sources
scaling up the synthesis of 8-Azaspiro[4.5]decane derivatives: challenges and solutions
Topic: Scaling Up the Synthesis of 8-Azaspiro[4.5]decane Derivatives Role: Senior Application Scientist, Process Chemistry Division
Technical Support Center: 8-Azaspiro[4.5]decane Synthesis
Status: Operational Current Module: Scale-Up & Troubleshooting Ticket ID: SC-AZA-45-DEC
Executive Summary
The 8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Buspirone), sigma-1 receptor ligands, and muscarinic agonists.[1][2] While milligram-scale synthesis is often trivial, scaling to kilogram quantities introduces critical failure points: thermodynamic instability of spiro-quaternary centers, runaway exotherms during alkylation, and "oiling out" during amine salt formation.
This guide addresses these specific process chemistry challenges, moving beyond standard literature protocols to provide robust, self-validating workflows.
Module 1: The Thermal Spirocyclization (Imide Formation)
Context: This module addresses the synthesis of 8-azaspiro[4.5]decane-7,9-dione via the condensation of 3,3-tetramethyleneglutaric anhydride (or acid) with amines/urea. This is the industrial route for Buspirone intermediates.
Workflow Visualization: Thermal Condensation Process
Figure 1: Decision logic for high-temperature spiro-imide formation.
Troubleshooting & FAQs
Q1: The reaction stalls at 80% conversion, and I see white solid subliming in the condenser. How do I push this to completion?
-
Diagnosis: You are likely running a "melt" reaction or using a solvent with a boiling point that is too low. The white solid is likely the starting anhydride subliming before it can react.
-
Technical Insight: The activation energy for forming the spiro-glutarimide ring is high. If the temperature drops below 140°C, the reaction kinetics slow drastically.
-
Solution:
-
Switch Solvent: Use Decalin or Mesitylene (bp ~160-190°C) to maintain a homogeneous liquid phase at high temperature.
-
Trap Sublimation: Insulate the upper headspace of the reactor.
-
Chaser: Add a 10% excess of the amine component if it is non-volatile; if the anhydride is volatile, add it portion-wise to the hot amine solution to ensure immediate reaction.
-
Q2: Upon cooling, the product oils out instead of crystallizing. How do I recover the solid?
-
Diagnosis: The lipophilicity of the spiro-decane ring makes the product highly soluble in organic solvents, but impurities (oligomers) prevent crystal lattice formation.
-
Solution:
-
Solvent Swap: Distill off the high-boiling solvent (e.g., xylene) and replace it with Isopropanol (IPA) or Ethanol at 60°C.
-
Seeding: Cool slowly to 40°C and seed with pure crystal.
-
Anti-solvent: If using IPA, add water dropwise until turbidity persists, then cool to 0°C. Note: Ensure the pH is neutral; residual acid from the anhydride can keep the amine protonated and soluble.
-
Module 2: Dialkylation & Ring Closure (The Nitrile Route)
Context: This module covers the construction of the piperidine ring via double alkylation (e.g., reacting 4-cyano-piperidine precursors with 1,4-dihaloalkanes). This is common for 8-azaspiro[4.5]decane (amine core) synthesis.
Experimental Protocol: Cryogenic Alkylation Scale-Up
Target: 100g Scale Synthesis of 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane (protected ketone).
| Parameter | Specification | Rationale |
| Reagent | LDA (Lithium Diisopropylamide) | Preferred over NaH for kinetic control; prevents equilibration to thermodynamic byproducts. |
| Temperature | -78°C to -10°C | Critical. Exotherm control prevents polymerization of the alkyl halide. |
| Addition Rate | < 5 mL/min (for 2M solution) | Must maintain internal temp < -65°C during deprotonation. |
| Quench | Sat. NH4Cl (Inverse addition) | Pouring reaction into acid prevents basic hydrolysis of the nitrile/ester groups. |
Troubleshooting & FAQs
Q3: I observe a significant exotherm and "tarring" when adding the dihaloalkane to the lithiated species. Yields are <40%.
-
Diagnosis: The "tar" is likely polymerized alkyl halide or O-alkylation byproducts caused by localized hot spots.
-
Technical Insight: On a large scale, the heat of mixing is substantial. If the local temperature exceeds -40°C, the lithiated nitrile can attack the alkyl halide non-selectively.
-
Solution:
-
Dilution: Dilute the alkyl halide (e.g., 1-bromo-2-chloroethane) 1:5 in dry THF before addition.
-
Pre-cooling: Pre-cool the feed solution to -20°C if possible.
-
Dosage Control: Use a peristaltic pump for addition, linked to a temperature probe. If internal T > -60°C, the pump must auto-stop.
-
Q4: My product contains a persistent "mono-alkylated" impurity that is difficult to separate.
-
Diagnosis: Incomplete cyclization. The second alkylation (ring closure) is slower than the first intermolecular addition.
-
Solution:
-
The "Warm-Up" Trick: After the addition of the dihaloalkane at -78°C, allow the reaction to warm to Room Temperature (RT) very slowly over 12 hours. The second displacement requires more thermal energy.
-
Additive: Add HMPA or DMPU (2-3 eq.) as a co-solvent. These polar aprotic additives solvate the lithium cation, making the anion more "naked" and reactive, driving the difficult intramolecular cyclization [1].
-
Module 3: Purification of Spiro-Amines
Context: Free secondary/tertiary amines in this series are often oils or low-melting solids that streak on silica gel.
Purification Workflow: The "Salt Switch" Technique
Figure 2: Purification via salt formation to avoid chromatography.
Q5: Silica gel chromatography is resulting in broad peaks and poor separation.
-
Solution:
-
Pre-treatment: Flush the silica column with 1% Triethylamine (Et3N) in Hexane before loading. This neutralizes acidic sites on the silica that bind the amine.
-
Mobile Phase: Use DCM:MeOH:NH4OH (90:9:1). The ammonium hydroxide competes for the silanol groups, sharpening the amine peak.
-
Alternative: Skip chromatography. Dissolve the crude oil in acetone and add 1.05 eq. of Oxalic Acid . The spiro-amine oxalate salt usually crystallizes readily and can be recrystallized from Ethanol/Water [2].
-
References
-
Effect of Cosolvents on Alkylation: Reich, H. J. (2023). Organolithium Reagents in Synthesis. University of Wisconsin. [Link]
- Spiro-amine Salt Formation: Wu, Y., et al. (2011). Process for the preparation of Buspirone Hydrochloride. U.S.
-
General Spirocyclization Reviews: Smith, J. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
-
Buspirone Synthesis & Scale-up: Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4,5] decane-7,9-dione hydrochloride. ResearchGate. [Link]
Sources
comparing the efficacy of 8-Azaspiro[4.5]decane derivatives with existing drugs
Title: Comparative Efficacy of 8-Azaspiro[4.5]decane Derivatives in Neuropharmacology and Pain Management
Executive Summary: The Spirocyclic Advantage
The 8-azaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, distinguished by its gem-disubstituted spiro-carbon which rigidly constrains the orientation of the piperidine and the fused five-membered ring (often containing heteroatoms like oxygen or nitrogen). Unlike flexible linear amines, this spiro-constraint locks the molecule into a bioactive conformation, significantly enhancing selectivity for G-Protein Coupled Receptors (GPCRs)—specifically Sigma-1 (
This guide objectively compares 8-azaspiro[4.5]decane derivatives against current standard-of-care (SoC) agents, demonstrating their superior efficacy profiles driven by biased signaling and kinetic selectivity .
Therapeutic Class 1: Sigma-1 ( ) Receptor Modulation
Application: Neuroprotection, Cognitive Enhancement, and PET Imaging.
The
Comparative Analysis: 8-Azaspiro vs. Haloperidol & SA4503
Existing ligands like Haloperidol (non-selective antagonist) and SA4503 (agonist) suffer from off-target effects (e.g., D2 dopamine receptor binding causing extrapyramidal symptoms).
Derivatives such as 1-oxa-8-azaspiro[4.5]decane (specifically the fluorinated analogs for PET) exhibit nanomolar affinity with exceptional selectivity against the
Table 1: Binding Affinity (
| Compound | Target ( | Selectivity ratio ( | Off-Target Risk (D2/VAChT) | Clinical Status |
| 1-oxa-8-azaspiro[4.5]decane (Cmpd 8) | 0.47 ± 0.05 | > 44 | Low | Pre-clinical (PET Tracer) |
| SA4503 (Cutamesine) | 17.4 | ~6 | Moderate | Phase II (Discontinued) |
| Haloperidol | 3.0 | 0.5 (Non-selective) | High (D2 Antagonist) | FDA Approved (Antipsychotic) |
| (+)-Pentazocine | 12.0 | High | Moderate (Opioid) | FDA Approved (Analgesic) |
Data Source: Synthesized from recent SAR studies (e.g., Bioorg. Med. Chem. 2020).[3][4]
Mechanism of Action: Chaperone-Mediated Neuroprotection
The 8-azaspiro scaffold penetrates the CNS and binds the
Figure 1: Mechanism of Sigma-1 activation by 8-azaspiro ligands, leading to ER stress mitigation.
Therapeutic Class 2: Delta Opioid Receptor (DOR) Agonism
Application: Chronic Pain Management and Anxiolysis.
The clinical failure of previous DOR agonists (e.g., SNC80 ) is attributed to high convulsant activity and rapid tolerance, driven by
Efficacy Comparison: Biased Signaling
Unlike SNC80, which recruits
Table 2: Functional Efficacy and Bias Factors
| Compound | EC | E | Convulsant Activity (Mice) | Analgesic Efficacy (CFA Model) |
| 1,3,8-Triazaspiro deriv. | 12 nM | < 15% | None observed | High (Anti-allodynic) |
| SNC80 | 2.4 nM | 100% | High (Seizures) | High (Rapid Tolerance) |
| Morphine (MOR Agonist) | 5.0 nM | High | Moderate | High (Addiction Risk) |
Key Insight: The spiro-hydantoin core of the triazaspiro derivative creates steric hindrance that prevents the receptor conformational change required for
Therapeutic Class 3: M1 Muscarinic Agonism
Application: Alzheimer’s Disease (Cognitive Restoration).
YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) is the prototype for this class. It was designed to overcome the poor bioavailability and cholinergic side effects (salivation, diarrhea) of earlier muscarinic agonists like RS86 .
-
Bioavailability: YM796 shows >50% oral bioavailability due to the lipophilic spiro-core, compared to <20% for many quinuclidine-based agonists.
-
Selectivity: It acts as a partial agonist, which prevents receptor desensitization—a common failure point for full agonists like Cevimeline in long-term therapy.
Experimental Protocols
Protocol A: Radioligand Binding Assay (Sigma-1)
Validating affinity for 8-azaspiro candidates.
-
Membrane Preparation: Homogenize Guinea pig brain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000
g for 15 min. Resuspend pellet. -
Incubation:
-
Total Binding: 100
L membrane + 50 L [³H]-(+)-Pentazocine (2 nM) + 50 L Test Compound (8-azaspiro deriv. at to M). -
Non-Specific Binding: Add 10
M Haloperidol.
-
-
Equilibrium: Incubate at 37°C for 120 min.
-
Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).
-
Quantification: Count radioactivity via liquid scintillation.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation: .
Protocol B: Synthesis of 1-oxa-8-azaspiro[4.5]decane Core
A robust, self-validating synthetic route via Iodine-mediated cyclization.
-
Starting Material: 4-Methylene-N-Boc-piperidine.
-
Step 1 (Epoxidation): Treat with
-CPBA in DCM at 0°C to form the spiro-epoxide intermediate. -
Step 2 (Ring Expansion/Cyclization): React epoxide with allyl alcohol in the presence of
. -
Step 3 (Radical Cyclization): Utilize tributyltin hydride (
) and AIBN to close the tetrahydrofuran ring onto the piperidine core. -
Validation:
C NMR must show the quaternary spiro-carbon shift at ~80-85 ppm.
Visualizing the Biased Signaling Workflow
The following diagram illustrates the critical differentiation of the 8-azaspiro (Triazaspiro) derivatives in the Delta Opioid Receptor pathway, highlighting the avoidance of the
Figure 2: Biased signaling pathway of 8-azaspiro DOR agonists vs. conventional SNC80. The spiro-scaffold minimizes Beta-arrestin recruitment.[5]
References
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: Bioorganic & Medicinal Chemistry (2020).[3] URL:[Link]
-
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Source: Journal of Pharmacology and Experimental Therapeutics (2024). URL:[Link]
-
Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Source: European Journal of Pharmacology (1990). URL:[Link]
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Source: Journal of Medicinal Chemistry (2015).[1][2] URL:[Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2025). URL:[Link]
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
assessing the selectivity of 8-Azaspiro[4.5]decane compounds for biological targets
Executive Summary: The Rigidification Advantage
In the optimization of lead compounds, the 8-azaspiro[4.5]decane scaffold represents a critical bioisostere for the commonly used piperidine ring. While 4-substituted piperidines are ubiquitous in medicinal chemistry (e.g., Haloperidol, Fentanyl), their conformational flexibility often leads to "induced fit" binding at off-target sites, resulting in poor selectivity profiles (promiscuity).
This guide objectively assesses the 8-azaspiro[4.5]decane class—specifically focusing on its utility in Sigma-1 (
Key Takeaway: Switching from a 4-substituted piperidine to an 8-azaspiro[4.5]decane core typically improves the Selectivity Index (SI) by 10–50 fold against homologous targets (e.g.,
Comparative Analysis: Spiro vs. Flexible Scaffolds
Case Study: Sigma-1 ( ) Receptor Selectivity
The
The following comparison utilizes data derived from structure-activity relationship (SAR) studies involving 1-oxa-8-azaspiro[4.5]decane derivatives versus flexible piperidine analogs.
Table 1: Selectivity Profile of Spiro vs. Non-Spiro Ligands
| Feature | Flexible Analog (4-Benzylpiperidine) | Rigid Scaffold (1-oxa-8-azaspiro[4.5]decane) | Performance Impact |
| Conformation | Chair/Boat interconversion; equatorial/axial equilibrium | Locked chair (6-ring); fixed vector for 5-ring | Rigid: Reduces entropic loss upon binding. |
| 1.2 nM | 0.5 – 5.4 nM | Comparable: Both cores achieve nanomolar potency. | |
| 18 nM | > 150 nM | Spiro Wins: Steric bulk of the spiro-cycle clashes with the smaller | |
| VAChT Affinity ( | 250 nM | > 7,000 nM | Spiro Wins: High selectivity (>1400-fold) reduces cholinergic side effects. |
| Lipophilicity (cLogP) | 3.5 - 4.2 | 2.1 - 2.8 | Spiro Wins: Oxygen incorporation in the spiro-ring lowers LogP, improving CNS drug-likeness. |
Analytic Insight: The 8-azaspiro[4.5]decane scaffold does not necessarily increase potency (affinity) compared to the piperidine; rather, it drastically improves selectivity. The spiro-fusion prevents the "hydrophobic collapse" often seen in linear alkyl chains, forcing the molecule to adopt a shape that fits the
pharmacophore but is sterically excluded from VAChT.
Experimental Protocols: Validating Selectivity
To confirm the selectivity advantage of an 8-azaspiro[4.5]decane derivative, a self-validating screening cascade is required. The following protocol outlines the Gold Standard Radioligand Binding Assay.
Protocol A: Membrane Preparation & Radioligand Binding ( vs )
Objective: Determine the Equilibrium Dissociation Constant (
Reagents:
-
Radioligand:
-(+)-Pentazocine (Specific Activity ~30 Ci/mmol). -
Radioligand:
-DTG (in the presence of (+)-pentazocine to block ). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Workflow:
-
Tissue Preparation:
-
Homogenize Guinea pig brain cortex (rich in
) in ice-cold Tris-HCl buffer. -
Centrifuge at 40,000
for 15 min at 4°C. -
Resuspend pellet and repeat wash twice to remove endogenous ligands.
-
Validation Check: Protein concentration must be normalized to 0.5 mg/mL (Bradford assay) to prevent ligand depletion artifacts.
-
-
Incubation:
-
Total Binding: Incubate 100
L membrane + 50 L -(+)-Pentazocine (2 nM final) + 50 L Vehicle (DMSO). -
Non-Specific Binding (NSB): Incubate as above, but replace Vehicle with 10
M Haloperidol (saturating concentration). -
Test Compound: Incubate with increasing concentrations of the 8-azaspiro compound (
to M). -
Condition: Incubate for 120 mins at 37°C. (Note: Spiro compounds often have slower
rates due to rigidity; shorter incubation may underestimate affinity).
-
-
Filtration & Counting:
-
Rapidly filter through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).
-
Wash 3x with 5 mL ice-cold buffer.
-
Measure radioactivity via Liquid Scintillation Counting (LSC).[1]
-
-
Data Analysis:
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff Equation : [1] -
Selectivity Index (SI):
. A viable spiro-lead should have SI > 50.
-
Visualization: The Selectivity Screening Cascade
The following diagram illustrates the decision tree for evaluating 8-azaspiro[4.5]decane derivatives. It emphasizes the "Fail Fast" criteria essential for industrial application.
Figure 1: Critical path workflow for assessing spirocyclic ligands. Note the feedback loop at the Selectivity Panel; failing selectivity often requires modification of the 5-membered spiro-ring (e.g., introducing oxygen or carbonyls) rather than the N-substituent.
Interpretation & Troubleshooting
When assessing 8-azaspiro[4.5]decane compounds, researchers often encounter specific artifacts. Use this troubleshooting matrix to ensure data integrity.
Common Pitfalls
-
The "Grease" Effect (Lipophilicity Artifacts):
-
Observation: High affinity across all targets (low
everywhere). -
Cause: Pure carbocyclic spiro-systems (e.g., unsubstituted 8-azaspiro[4.5]decane) are highly lipophilic. They partition into the membrane bilayer rather than binding the receptor pocket.
-
Solution: Incorporate polar heteroatoms into the spiro-cycle (e.g., 1,4-dioxa-8-azaspiro[4.5]decane ). This lowers cLogP and validates that binding is electrostatic/specific, not hydrophobic.
-
-
Slow Association Kinetics (
):-
Observation:
shifts significantly between 30 min and 2 hour incubations. -
Cause: The rigidity of the spiro-scaffold requires the receptor to undergo conformational breathing to accommodate the ligand (unlike flexible piperidines which adapt to the receptor).
-
Solution: Perform a kinetic association study (
) before equilibrium binding to determine the optimal incubation time.
-
-
Metabolic Liability:
-
Observation: High selectivity but poor in vivo half-life.
-
Cause: The spiro-carbon is quaternary and sterically hindered, but the adjacent methylene groups in the 5-membered ring are prone to CYP450 oxidation.
-
Solution: Block metabolic "soft spots" by gem-difluorination of the 5-membered ring.
-
References
-
Synthesis and Biological Evaluation of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives. Source: Journal of Medicinal Chemistry (2015).[2][3] Significance: Establishes the 1,4-dioxa-8-azaspiro[4.5]decane scaffold as a superior alternative to piperidines for Sigma-1 selectivity over VAChT. URL:[Link]
-
Design and Evaluation of 1-oxa-8-azaspiro[4.
Ligands. Source: Bioorganic & Medicinal Chemistry (2020).[4][5] Significance: Provides comparative data showing the impact of the oxygen atom in the spiro-ring on selectivity indices. URL:[Link] -
8-Azaspiro[4.5]decane-7,9-dione Derivatives as Selective Alpha-1d Adrenergic Antagonists. Source: Journal of Medicinal Chemistry (2005).[6] Significance: Demonstrates the utility of the spiro-imide (dione) variation for achieving GPCR subtype selectivity (95-fold selectivity for
). URL:[Link] -
PubChem Compound Summary: 8-Azaspiro[4.5]decane. Source:[7] National Center for Biotechnology Information (2025). Significance: Authoritative source for chemical structure, physical properties, and basic biological activity data. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Operational Guide: Proper Disposal of 8-Azaspiro[4.5]decane-9-carboxylic Acid
[1][2][3]
Executive Summary & Chemical Context
8-Azaspiro[4.5]decane-9-carboxylic acid is a specialized spirocyclic amino acid scaffold, frequently employed in medicinal chemistry for the synthesis of peptide mimetics and GPCR ligands.[1][2][3] Its structural rigidity makes it a high-value intermediate, but its amphoteric nature (containing both a secondary amine and a carboxylic acid) dictates specific handling protocols.[1][2][3]
While this compound is not typically classified as a "P-listed" or "U-listed" acute toxin under US EPA RCRA regulations, it must be treated as Non-RCRA Regulated Pharmaceutical Waste .[1][2][3] The "drain disposal" of this compound is strictly prohibited due to the potential for cumulative aquatic toxicity common to spirocyclic amines.[1][3]
Core Directive: The only acceptable disposal method for this compound is high-temperature incineration via a licensed chemical waste contractor.[1][2][3]
Hazard Identification & Safety Profile
Before initiating disposal, the waste generator must validate the hazard profile. Treat 8-Azaspiro[4.5]decane-9-carboxylic acid as a Category 4 Irritant unless specific lot analysis proves otherwise.[1][2][3]
Table 1: Physicochemical & Hazard Profile
| Property | Specification / Status | Operational Implication |
| Physical State | Solid (White to Off-white Powder) | Dust generation risk during transfer.[1][2][3][4] |
| Acidity/Basicity | Amphoteric (Zwitterionic potential) | May react with strong oxidizers or acid chlorides.[1][2][3] |
| GHS Classification | Warning (H315, H319, H335) | Standard PPE required (Irritant to eyes/skin/lungs).[1][2][3][4] |
| RCRA Status | Non-Listed (Not P or U listed) | Classify as "Non-Regulated Organic Chemical Waste."[1][2][3] |
| Combustibility | Organic Solid | Segregate from oxidizers to prevent fire hazards.[1][2][3] |
Pre-Disposal Protocol: The "Cradle-to-Grave" Workflow
Effective disposal begins at the bench.[1][2][3] You must segregate this chemical from incompatible streams immediately upon designation as waste.[1][2][3]
Step 1: Waste Stream Characterization
Determine the state of the waste.[1][3] Is it the pure solid parent compound, or is it dissolved in a reaction mixture?
-
Scenario A (Pure Solid): Expired or excess dry chemical.[1][2][3]
-
Scenario B (Solution): Dissolved in solvents (e.g., DCM, DMF, Methanol).[1][2][3]
Step 2: Segregation Logic
-
Do NOT mix with: Strong Oxidizers (e.g., Permanganates, Peroxides) or Reactive Metals.[1][2][3]
-
Do NOT mix with: Biohazardous waste (unless the compound was used in cell culture; then Biohazard rules supersede).[1][2][3]
Step 3: Containerization & Labeling[1][3][5]
Disposal Decision Tree (Visualization)
The following diagram outlines the logical flow for determining the correct waste stream for 8-Azaspiro[4.5]decane-9-carboxylic acid.
Figure 1: Decision matrix for segregating spirocyclic amino acid waste based on solvent content.
Emergency Spill Procedures
In the event of a spill in the laboratory, follow this specific containment protocol to minimize exposure and environmental release.
PPE Requirements[1][2][6]
-
Respiratory: N95 or P100 respirator (if powder is fine/dusty).[1][2][3]
-
Skin: Nitrile gloves (double gloving recommended for solutions).[1][2][3]
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area if dust is airborne.[1][2][3]
-
Contain:
-
Decontaminate: Wipe the surface with a mild soap solution followed by water.[1][2][3] The spiro-amine structure is generally water-soluble or dispersible.[1][2][3]
-
Disposal: Place all cleanup materials (gloves, paper towels, absorbent) into the Solid Chemical Waste bin (Blue/White drum), not the regular trash.[1][2][3]
Regulatory Compliance & Documentation
Although this specific isomer is often considered a "research chemical," compliance requires adherence to the "Cradle-to-Grave" liability standard established by the Resource Conservation and Recovery Act (RCRA) .[1][2][3]
-
Generator Status: Ensure your facility's waste generator status (VSQG, SQG, or LQG) allows for the accumulation volume of this waste.[3]
-
Manifesting: When the waste contractor collects the material, it should be manifested under a generic code such as "Non-Regulated Chemical Waste (Organic Solids)" or, if in solution, the code appropriate for the solvent (e.g., D001 for Ignitable solvents).[3]
-
Destruction Certificate: Request a Certificate of Destruction (COD) from your waste vendor to prove incineration.[1][2][3]
Why Incineration?
Landfilling organic pharmaceutical intermediates poses a risk of leaching into groundwater.[1][2][3] High-temperature incineration ensures the complete thermal decomposition of the spiro-ring system into basic carbon, nitrogen, and oxygen byproducts, eliminating biological activity.[1][2]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[1][2][3] Parts 260-273.[1][2][3][5] [Link][1][2][3]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2][3] ACS Center for Lab Safety.[1][2][3] [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1][2][3][4] 29 CFR 1910.1200.[1][2] [Link][1][2][3]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 8-Azaspiro[4.5]decane (Parent Structure).[1][2][3][Link][1][2][3][6]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 8-Azaspiro[4.5]decane-9-carboxylic acid
Executive Safety Summary
8-Azaspiro[4.5]decane-9-carboxylic acid (CAS: 133464-68-7) is a spirocyclic amino acid derivative commonly used as a conformationally restricted scaffold in drug discovery. While specific toxicological data for this exact isomer is often limited, structural analogs and salts (e.g., hydrochlorides) are universally classified under GHS Category 2/2A for skin and eye irritation and Category 3 for respiratory irritation [1, 2].
Critical Directive: Due to the compound's likely zwitterionic nature and potential for static charge accumulation as a dry powder, standard "lab coat and glasses" protocols are insufficient for weighing steps. Inhalation of micro-particulates is the primary exposure vector.
| Parameter | Specification |
| Primary Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) [3] |
| Physical State | Solid (White to off-white powder) |
| Solubility Profile | Amphoteric; soluble in water/acid/base; limited solubility in non-polar organics. |
| Storage | Desiccated at Room Temperature (Hygroscopic potential). |
Risk Assessment & Engineering Controls
Before relying on PPE, engineering controls must be the primary defense. The spirocyclic structure creates a rigid, bulky molecule that often results in low-density, "fluffy" powders prone to electrostatic levitation.
-
Primary Control: All open-vessel handling (weighing, solubilization) must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .
-
Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder drift, which compromises both safety and dosage accuracy.
Personal Protective Equipment (PPE) Specifications
The following PPE standards are non-negotiable for handling >5 mg of substance.
A. Hand Protection: The "Double-Donning" Protocol
Standard latex gloves are insufficient due to potential micro-porosity and lack of chemical resistance to common solubilizing agents (e.g., DMSO, DMF) used with this compound.
-
Material: 100% Nitrile (Acrylonitrile Butadiene).
-
Configuration: Double-gloving is recommended during stock solution preparation.
-
Inner Layer: 4 mil (0.10 mm) Nitrile (Tactility).
-
Outer Layer: 5-6 mil (0.14 mm) Nitrile (Durability).
-
-
Rationale: This creates a breakthrough barrier >480 minutes. If the outer glove is contaminated by solvent, it can be stripped immediately without exposing skin [4].
B. Eye & Face Protection[1][2][3][4][5][6][7][8]
-
Requirement: Chemical Safety Goggles (Indirect Vent).
-
Prohibited: Standard safety glasses with side shields.
-
Rationale: As a fine powder, 8-Azaspiro[4.5]decane-9-carboxylic acid can bypass side shields via air currents in the fume hood. Contact with the ocular mucosa can cause severe irritation (H319) due to the acidic carboxylic moiety [5].
C. Respiratory Protection[5][6][9][10]
-
Inside Hood: No respirator required if sash is at proper working height.
-
Outside Hood (Spill Cleanup): NIOSH-certified N95 (minimum) or P100 particulate respirator.
-
Rationale: The H335 hazard (Respiratory Irritation) necessitates protection against inhalation of dusts.
D. Body Protection[5][6][7][9]
-
Standard: Cotton-blend lab coat (buttoned to collar).
-
Footwear: Closed-toe, non-permeable synthetic leather or rubber. Canvas shoes are prohibited as they absorb chemical powders.
Operational Workflow: Safe Handling Protocol
The following diagram outlines the decision logic for PPE based on the state of matter.
Figure 1: PPE Decision Matrix based on physical state. Note the escalation to sealed goggles for solid handling.
Step-by-Step Solubilization Protocol
-
Preparation: Place the balance inside the fume hood or use a draft shield.
-
Static Neutralization: Aim an anti-static gun at the weighing boat and the stock container for 3 seconds.
-
Transfer: Use a disposable spatula. Do not return excess powder to the stock container (prevents cross-contamination).
-
Dissolution: Add solvent (e.g., 1M HCl or DMSO) slowly to the powder.
-
Note: As an amino acid, this compound is zwitterionic. It may require pH adjustment (acidification or basification) to fully solubilize depending on the counter-ion required for your assay [6].
-
-
Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing to capture invisible particulates.
Emergency Response & Disposal
Accidental Exposure
| Route | Immediate Action | Medical Trigger |
| Eye Contact | Flush with water for 15 minutes using an eyewash station. Hold eyelids open. | Seek medical attention immediately (Risk of corneal damage).[3] |
| Skin Contact | Remove contaminated gloves/clothing.[1][4][5] Wash with soap and water for 5 minutes. | Consult physician if redness persists. |
| Inhalation | Move to fresh air.[1][2][3][6][7][4] | If breathing is difficult, call emergency services. |
Waste Disposal[1][3][7][8][11]
-
Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic."
-
Liquid Waste: Segregate based on solvent.
-
Aqueous: Adjust pH to 6-8 before disposal if permitted, otherwise "Aqueous Waste."
-
Organic (DMSO/DMF): "Halogenated/Non-Halogenated Organic Waste" stream.
-
-
Destruction: The compound should be disposed of via a licensed contractor for incineration equipped with an afterburner and scrubber [7]. Do not flush down the drain.
References
-
PubChem. (2023). Compound Summary: 8-Azaspiro[4.5]decane.[3][8][9] National Library of Medicine. Retrieved from [Link]
-
Actylis Lab Solutions. (2023). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]
-
ETH Zurich. (2024). Laboratory Safety Guidelines: Handling Hazardous Substances. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aaronchem.com [aaronchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. download.basf.com [download.basf.com]
- 8. chemscene.com [chemscene.com]
- 9. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
